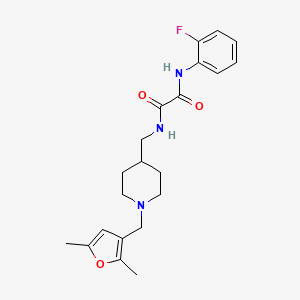

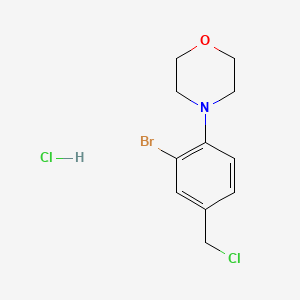

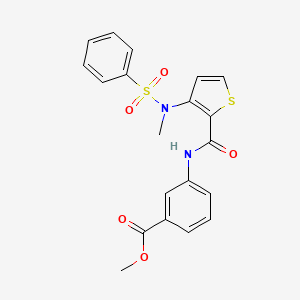

ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of piperidine derivatives has been a focus of modern organic chemistry due to their importance in pharmaceuticals . Various methods have been developed for the synthesis of substituted piperidines .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a pyrazole ring, and a methoxyphenyl group. These groups are common in many pharmaceutical compounds and contribute to their biological activity .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Scientific Research Applications

Microwave-Assisted Amidation

Microwave-assisted treatment of similar compounds demonstrates efficient ways to produce corresponding carboxamides in good yields. This method is indicative of the potential for ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate in facilitating rapid synthesis processes (Milosevic et al., 2015).

Novel GyrB Inhibitors Against Tuberculosis

A study designing and synthesizing hybrid analogues highlights the potential of using similar compounds to inhibit Mycobacterium tuberculosis. This suggests possible applications in developing new antituberculosis drugs, showing significant activity in in vitro assays (Jeankumar et al., 2013).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Research into synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives demonstrates the compound's role in creating potentially bioactive molecules. These processes are fundamental in medicinal chemistry for developing new therapeutic agents (Hassan et al., 2014).

Auxin Activities and Synthesis of Acylamides

The synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its derivatives explores the creation of compounds with varying biological activities. Although the auxin activities were not high, this line of research opens doors to agricultural applications, potentially leading to the development of new plant growth regulators (Yue et al., 2010).

X-Ray Powder Diffraction Data

The structural analysis of closely related compounds using X-ray powder diffraction underscores the importance of detailed characterization in drug development. Such data are crucial for understanding the crystal structure and, by extension, the physical and chemical properties of potential pharmaceutical compounds (Wang et al., 2017).

Future Directions

The development of new piperidine derivatives with improved properties is an active area of research in medicinal chemistry . Future directions could include the design and synthesis of new derivatives, the investigation of their biological activity, and the optimization of their properties for specific applications.

properties

IUPAC Name |

ethyl 4-[[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-4-28-20(26)24-10-8-15(9-11-24)21-19(25)18-13-17(22-23(18)2)14-6-5-7-16(12-14)27-3/h5-7,12-13,15H,4,8-11H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEFXZQRVXWCOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluorosulfonyloxy-5-[(methyl-oxo-propan-2-yl-lambda6-sulfanylidene)carbamoyl]pyridine](/img/structure/B2578009.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2578012.png)

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2578023.png)